N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Description
O~3~-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H9ClF5N5O2 |
|---|---|
Molecular Weight |
433.72 g/mol |
IUPAC Name |
[(E)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C16H9ClF5N5O2/c1-6-2-12(16(20,21)22)27-14(25-6)8(5-24-27)13(23)26-29-15(28)7-3-10(18)11(19)4-9(7)17/h2-5H,1H3,(H2,23,26) |
InChI Key |
XYJZLMHNPGTIGG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N\OC(=O)C3=CC(=C(C=C3Cl)F)F)/N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC(=C(C=C3Cl)F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including O3-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE, typically involves the condensation of appropriate precursors under specific conditions. For instance, the condensation of isoflavone and 3-aminopyrazole under microwave irradiation or conventional heating can yield various pyrazolo[1,5-a]pyrimidine derivatives . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which can significantly influence the absorption and emission behaviors of the compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O~3~-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE has a wide range of scientific research applications. In chemistry, it is used as a fluorophore due to its tunable photophysical properties . In biology and medicine, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anticancer activity, with some derivatives showing significant potential as antitumor agents . Additionally, these compounds have applications in material science, particularly in the development of organic light-emitting devices and chemosensors .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, their photophysical properties are influenced by the presence of EDGs and EWGs, which affect the absorption and emission intensities . In medicinal applications, these compounds may inhibit specific enzymes or interact with cellular pathways to exert their effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their significant photophysical properties and synthetic versatility. Similar compounds include other N-heterocyclic compounds, such as pyrimidines and pyrazoles, which also have applications in medicinal chemistry and material science . pyrazolo[1,5-a]pyrimidines stand out due to their tunable properties and potential for structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
